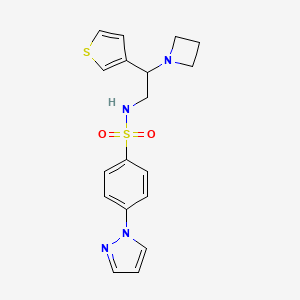
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, a compound with the CAS number 2034573-84-5, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O4S2, with a molecular weight of 419.5 g/mol. The compound features an azetidine ring, a thiophene moiety, and a pyrazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 2034573-84-5 |
Antimicrobial Activity
Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiazole structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
In a study evaluating antimicrobial activity, compounds were tested using the well diffusion method, demonstrating zones of inhibition that suggest effective antibacterial properties. The results indicated that certain derivatives had comparable or superior activity to established antibiotics such as streptomycin .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that related sulfonamide derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory responses . These findings suggest that this compound may serve as a potential anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and human tissues. The presence of the pyrazole ring is noteworthy; it has been shown to inhibit topoisomerases in bacteria, leading to disruption in DNA replication .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole and pyrazole derivatives, where several compounds were found to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the pyrazole ring in enhancing biological activity .
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,17-5-3-16(4-6-17)22-11-1-8-19-22)20-13-18(21-9-2-10-21)15-7-12-25-14-15/h1,3-8,11-12,14,18,20H,2,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTQNJUWIJUISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














